molecular formula C19H22N2O3S B2617198 2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 442657-92-3

2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2617198
CAS No.: 442657-92-3
M. Wt: 358.46
InChI Key: XWGHBGPXOBDPBC-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole derivative is then subjected to various substitution reactions to introduce the methoxy and methyl groups at the desired positions.

    Sulfonamide Formation: The final step involves the reaction of the substituted indole with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    5-methoxy-2-methylindole: Shares the indole core and methoxy group.

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar biological activities.

Uniqueness

2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-8-9-18(24-3)19(12-13)25(22,23)20-11-10-15-14(2)21-17-7-5-4-6-16(15)17/h4-9,12,20-21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGHBGPXOBDPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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